molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No.: B128216
CAS No.: 151665-85-9
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, also known as HP-β-CD, is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique physicochemical properties. It is widely used as a solubilizing agent, stabilizer, and drug delivery system in various fields of research, including pharmaceuticals, biotechnology, and food science.

Scientific Research Applications

Control Strategies in Food Science

The generation of pyrazines, a group of volatile compounds including Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, is significantly influenced by the Maillard reaction (MR). These compounds contribute to the baking, roasted, and nutty flavors in food products. Research by Yu et al. (2021) highlights that ammonia released from the pyrolysis of amino sources notably promotes the generation of pyrazines, with peptides-involved MR systems generally synthesizing more types and higher content of pyrazines. This research is applicable for achieving pyrazines control in the food industry (Yu et al., 2021).

Synthetic and Molecular Design Applications

Hexaazatriphenylene (HAT) derivatives, including pyrazine structures, have seen extensive use in the design and synthesis of molecular, macromolecular, and supramolecular systems for various applications. Segura et al. (2015) discuss the role of these derivatives in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This review underscores the versatility and importance of HAT as a fundamental scaffold in organic materials and nanoscience (Segura et al., 2015).

Medicinal Chemistry and Pharmacological Properties

A comprehensive review by Bhattacharya et al. (2022) on pyrazole and its pharmacological properties elaborates on the significance of heterocyclic chemistry in organic chemistry, including the synthesis, structure, and biological activities of pyrazole derivatives. Pyrazole, as part of its structure, plays a crucial role in the development of drugs and pharmaceutical compounds, showcasing the medicinal importance of these heterocyclic systems (Bhattacharya et al., 2022).

Energy Materials

The study on high-nitrogen azine energetic materials, including pyrazine derivatives, by Yongjin and Shuhong (2019) provides an overview of their application in the field of energy materials. This research reviews synthetic methods, structural analysis, physical and chemical properties, and potential applications, emphasizing the role of these compounds in propellants, mixed explosives, and gas generators. The results highlight the broad application prospects of azine energetic compounds in energetic materials (Yongjin & Shuhong, 2019).

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626485
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151665-85-9
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Pyrazin-2-yl-butyric acid ethyl ester (1 g, 5.14 mmol) was dissolved in abs. EtOH (50 ml) and hydrogenated over 10% Pd/C (200 mg) at 50 psi for 20 hours. After filtration, the solvent was removed under vacuum and the residue was purified by flash chromatography (DCM/MeOH/32% NH4OH from 95/5/0.5 to 90/10/1 respectively) to afford the title compound (454 mg, 57% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

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